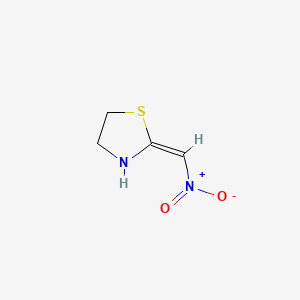

2-(硝基亚甲基)噻唑烷

描述

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “Thiazolidine, 2-(nitromethylene)-” has been systematically characterized using 1D and 2D NMR spectroscopic analyses . The structure of the thiazolidine ring was confirmed with the purified product .Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .科学研究应用

生物活性分子的合成

2-(硝基亚甲基)噻唑烷: 是合成各种生物活性分子的关键前体。 将其整合到更大的结构中可以得到具有显著抗癌、抗惊厥、抗菌、抗炎、神经保护和抗氧化活性的化合物 。噻唑烷核心因其含硫而特别受到重视,因为它能够增强药理特性。

药物设计与开发

噻唑烷基团是药物设计中通用的支架。它的结构特征有利于进行修饰,从而提高药物的选择性、效力,以及药代动力学特征。 研究人员利用2-(硝基亚甲基)噻唑烷开发下一代候选药物,重点关注可以同时靶向多个途径的多功能药物 。

绿色化学应用

在绿色化学领域,2-(硝基亚甲基)噻唑烷在开发环境友好的合成路线中发挥作用。它被用于旨在实现原子经济、更清洁的反应谱和催化剂回收的反应。 这种化合物是让化学合成更加可持续的更广泛努力的一部分 。

纳米技术

该化合物已在纳米技术中得到应用,特别是在具有特定性质的纳米粒子的合成中。 例如,它已被用于制造磁性可回收的纳米粒子,这些纳米粒子作为各种化学反应中的有效催化剂 。

多组分反应 (MCR) 催化剂

2-(硝基亚甲基)噻唑烷: 被用作多组分反应 (MCR) 的催化剂,而多组分反应因其从简单底物合成复杂分子的效率而受到高度重视。 该化合物独特的结构使其成为这类反应的有效催化剂 。

生物学研究探针设计

由于其多样的治疗和药理活性,2-(硝基亚甲基)噻唑烷也用于生物学研究的探针设计。 它有助于了解药物与其生物靶标之间的相互作用,这对开发新的治疗方法至关重要 。

作用机制

安全和危害

“Thiazolidine, 2-(nitromethylene)-” is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEZECZCLMOIJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=C/[N+](=O)[O-])/N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216581 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66357-40-2 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?

A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?

A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.

Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?

A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)